(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
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Overview
Description
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate is a synthetic organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry . This particular compound features a pyrazole ring substituted with a chloro, methyl, and phenyl group, and is further linked to a carbamate group substituted with a chlorophenyl group.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, to which this compound belongs, have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . Therefore, the targets could be varied depending on the specific biological activity.
Mode of Action
The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds . The interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring . The resulting pyrazole derivative is then reacted with chloroformate and an amine to introduce the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate: undergoes various chemical reactions including:
Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce amino derivatives .
Scientific Research Applications
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole: A closely related compound with similar biological activities.
N-(4-chlorophenyl)carbamate: Another related compound used in various chemical syntheses.
Uniqueness
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-23-17(20)15(16(22-23)12-5-3-2-4-6-12)11-25-18(24)21-14-9-7-13(19)8-10-14/h2-10H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQIYRYMWSQGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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